[3,3'-Bipyridine]-2-carboxylic acid
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Overview
Description
[3,3’-Bipyridine]-2-carboxylic acid is an organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-2-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridine carboxylates with aryl bromides. This reaction is catalyzed by transition metals such as palladium or nickel and often requires the presence of a base and a ligand to facilitate the reaction .
Industrial Production Methods
Industrial production of bipyridine derivatives, including [3,3’-Bipyridine]-2-carboxylic acid, often employs similar catalytic coupling reactions. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity. Electrochemical methods and other innovative techniques are also being explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include bipyridine N-oxides, amine derivatives, and various substituted bipyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3,3’-Bipyridine]-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-2-carboxylic acid and its derivatives often involves coordination with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and catalytic activity. In biological systems, bipyridine derivatives can inhibit enzymes or interact with DNA, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Used as a precursor to paraquat, a herbicide, and also forms coordination polymers.
3,4’-Bipyridine: Known for its use in pharmaceuticals, such as inamrinone and milrinone, which are used to treat heart failure.
Uniqueness
[3,3’-Bipyridine]-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its coordination behavior and reactivity. This makes it a valuable compound for studying the effects of different substitution patterns on the properties of bipyridine derivatives .
Properties
Molecular Formula |
C11H8N2O2 |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-pyridin-3-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H,(H,14,15) |
InChI Key |
ZSRAXFFFFLUKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
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